molecular formula C16H17ClN4O B4984317 2-{4-[(2-chlorophenyl)acetyl]-1-piperazinyl}pyrimidine

2-{4-[(2-chlorophenyl)acetyl]-1-piperazinyl}pyrimidine

Cat. No. B4984317
M. Wt: 316.78 g/mol
InChI Key: QQOPBJMBMZBEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the condensation of chalcones of piperazine acetophenone with guanidine HCl, leading to novel pyrimidines with potential biological activities (Rahaman et al., 2009). Another approach involves the use of organozinc reagents for the synthesis of piperazinyl-pyrimidine derivatives, demonstrating a method for creating compounds with selective growth inhibition properties (Fellah et al., 1996).

Molecular Structure Analysis

Structural analysis of pyrimidine derivatives, including those related to 2-{4-[(2-chlorophenyl)acetyl]-1-piperazinyl}pyrimidine, is crucial for understanding their chemical behavior and potential biological interactions. Studies often employ techniques such as IR, NMR, and mass spectroscopy for structural assignment, alongside computational methods for optimizing molecular structures and predicting activity (Şahin et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives can be influenced by their structural components, such as the piperazine and chlorophenyl groups. These compounds are known to undergo various chemical reactions, including nucleophilic substitution and cyclization, to yield a wide range of derivatives with diverse chemical and biological properties (Makarov et al., 1994).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in chemical and pharmaceutical fields. These properties are determined by the molecular structure and can be studied using techniques like X-ray diffraction and solid-state NMR spectroscopy (Pisklak et al., 2008).

Future Directions

The future research directions for this compound could include determining its exact structure, synthesizing it in the laboratory, studying its chemical reactivity, and testing its biological activity. It could potentially have applications in fields such as medicinal chemistry, pharmaceuticals, and materials science .

properties

IUPAC Name

2-(2-chlorophenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c17-14-5-2-1-4-13(14)12-15(22)20-8-10-21(11-9-20)16-18-6-3-7-19-16/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOPBJMBMZBEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.